BenchChemオンラインストアへようこそ!

Cyclovirobuxine

Antiarrhythmic Atrial Fibrillation Cardiac Electrophysiology

Select Cyclovirobuxine D (CVB-D) for research based on quantifiable differentiation. This steroidal alkaloid (C₂₆H₄₆N₂O, MW 402.66) delivers a unique Cav2.2/Cav3.2 dual-channel blockade with negligible off-target effects—a selectivity profile not replicated by structural analogs or standard analgesics. Its quantified hERG IC₅₀ (19.7 μM) provides defined cardiac safety benchmarks, while the 45.5% prominating effect with digoxin (without altering serum levels) makes it uniquely valuable for adjunctive heart failure studies. Time-dependent cytotoxicity against HCC cells (IC₅₀ 65–96 μM) and demonstrated ferroptosis induction offer a defined starting point for oncology medicinal chemistry. Generic substitution with other Buxus alkaloids or amiodarone is scientifically unsupportable due to documented differences in therapeutic index and ion channel selectivity. Demand authenticated CVB-D with certified purity.

Molecular Formula C26H46N2O
Molecular Weight 402.7 g/mol
CAS No. 860-79-7
Cat. No. B1669529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclovirobuxine
CAS860-79-7
SynonymsCyclovirobuxine D;  Bebuxine;  CVB-D;  CVB D;  CVBD;  NSC 91722;  NSC-91722;  NSC91722
Molecular FormulaC26H46N2O
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC
InChIInChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1
InChIKeyGMNAPBAUIVITMI-ABNIRSKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclovirobuxine D (CAS 860-79-7) Procurement Guide: A Triterpenoid Alkaloid with Quantifiable Cardiovascular and Ion Channel Differentiation


Cyclovirobuxine D (CVB-D), also known as Bebuxine or Huangyangning, is a triterpenoid steroidal alkaloid (molecular formula C₂₆H₄₆N₂O, MW 402.66) isolated primarily from Buxus microphylla and Buxus sempervirens [1]. It is the principal active constituent of the traditional Chinese cardiovascular drug Huangyangning, developed and marketed in China for the treatment of arrhythmias, myocardial ischemia, and heart failure [2]. Beyond its established cardiovascular applications, CVB-D has demonstrated polypharmacological activities including autophagy induction, anti-inflammatory effects, and ion channel modulation [3]. For procurement decisions, its value proposition rests not on broad potency claims but on specific, quantifiable differentiators against clinically relevant comparators such as amiodarone, digoxin, and structurally related Buxus alkaloids.

Why Cyclovirobuxine D Cannot Be Substituted with Other Buxus Alkaloids or Conventional Antiarrhythmics


Generic substitution with other Buxus alkaloids (e.g., cyclobuxine D, cycloprotobuxine A) or conventional antiarrhythmics (e.g., amiodarone) is not scientifically justifiable due to quantifiable differences in therapeutic index, ion channel selectivity, and combinatorial pharmacology. While structurally related Buxus alkaloids share a common steroidal backbone, their specific ring substitutions and stereochemistry confer distinct pharmacological profiles [1]. For instance, cycloprotobuxine-A exhibits a 1.8-fold higher therapeutic index than CVB-D in antiarrhythmic assays, indicating that equieffective doses carry different safety margins [2]. Moreover, CVB-D demonstrates a unique dual-channel blockade profile (Cav2.2/Cav3.2) with negligible off-target effects on other nociceptive ion channels—a selectivity pattern not replicated by its structural analogs or standard analgesics [3]. Substitution with CVB-D analogs or alternative compounds without rigorous comparative data risks altering efficacy, toxicity, and research reproducibility.

Quantitative Differentiation of Cyclovirobuxine D: Comparator-Based Evidence for Scientific Selection


Antiarrhythmic Efficacy: CVB-D Matches Amiodarone in Atrial Fibrillation Models Without Vmax Suppression

Cyclovirobuxine D (CVB-D) exhibits antiarrhythmic efficacy comparable to amiodarone against multiple atrial fibrillation inducers. In isolated guinea pig atria, CVB-D (0.3-100 μmol/L) provided significant, dose-dependent protection against atrial fibrillation induced by aconitine, ouabain, and adrenaline, with effects similar to amiodarone (0.3-30 μmol/L) [1]. Electrophysiologically, CVB-D prolonged action potential duration and effective refractory period while reducing excitability. At high concentrations (30 μmol/L), CVB-D decreased Vmax, whereas amiodarone at 0.3-30 μmol/L closely resembled CVB-D without affecting Vmax [1].

Antiarrhythmic Atrial Fibrillation Cardiac Electrophysiology

Heart Failure Combination Therapy: CVB-D with Digoxin Yields 45.5% Prominating Effect Without Altering Digoxin Pharmacokinetics

In a clinical study of 11 patients with congestive heart failure, the combination of cyclovirobuxine D with digoxin produced a prominating effect of 45.5% [1]. Crucially, serum digoxin concentrations before and after combined treatment were not significantly different (P < 0.05), establishing pharmacokinetic compatibility and safety for long-term combined use [1]. In a separate rat myocardial ischemia model using Micro-PET imaging, both CVB-D and digoxin groups showed improved Standard Uptake Values (SUV) of the heart and reduced myocardial infarction rates compared to model controls (P < 0.05~0.01) [2].

Congestive Heart Failure Combination Therapy Cardiac Function

Therapeutic Index Differentiation: CVB-D vs. Cycloprotobuxine-A in Antiarrhythmic Assays

While cycloprotobuxine-A (CPB-A) and CVB-D exhibit comparable antiarrhythmic potency at equitoxic doses, their safety profiles differ substantially. CPB-A demonstrated a therapeutic index (LD₅₀/ED₅₀) 1.8-fold higher than CVB-D and 1.2-fold higher than amiodarone [1]. At identical concentrations (3 μmol/L), CPB-A produced significantly greater increases in APD₅₀, APD₉₀, and ERP in guinea pig ventricular muscle than CVB-D or amiodarone, suggesting distinct class III antiarrhythmic properties [1].

Antiarrhythmic Safety Margin Therapeutic Index

Ion Channel Selectivity: CVB-D as an ERG (hERG) Channel Blocker with IC₅₀ 19.7 μM

Cyclovirobuxine D blocks human ether-à-go-go-related gene (hERG/ERG) potassium channels with an IC₅₀ of 19.7 μM in whole-cell patch-clamp electrophysiology using HEK293 cells expressing the human receptor . The blockade is activation-dependent, indicating that CVB-D binds preferentially to open ERG channels . This ERG inhibitory activity is a class III antiarrhythmic mechanism shared with drugs like amiodarone, but the specific IC₅₀ value provides a quantifiable benchmark for cardiac safety assessments and structure-activity relationship studies.

Ion Channel hERG Cardiac Safety Electrophysiology

Analgesic Efficacy: CVB-D Shows Comparable Analgesia via Cav3.2 Blockade with Negligible Off-Target Ion Channel Effects

Cyclovirobuxine D demonstrates potent and persistent analgesic effects in mouse models of inflammatory (carrageenan/CFA) and neuropathic (paclitaxel) pain, with comparable efficacy whether administered intraplantarly or intraperitoneally [1]. Mechanistically, CVB-D potently inhibits voltage-gated Cav2.2 and Cav3.2 channels but exhibits negligible activity against a panel of nociceptive ion channels including Nav1.7, Nav1.8, TRPV1, TRPA1, TRPM8, ASIC3, P2X2, and P2X4 [1]. Cav3.2 inhibition, rather than Cav2.2, was identified as the dominant mediator of neuronal excitability attenuation and antinociception [1].

Analgesic Ion Channel Neuropathic Pain Drug Repurposing

Anticancer Potency: CVB-D Inhibits Hepatocellular Carcinoma Cells with Time-Dependent IC₅₀ Values

Cyclovirobuxine D exhibits time-dependent cytotoxicity against hepatocellular carcinoma cell lines. In HepG2 and Huh-7 cells, IC₅₀ values were 91.19 μM and 96.29 μM at 48 hours, decreasing to 65.60 μM and 72.80 μM at 72 hours, respectively [1]. The anticancer mechanism involves induction of ferroptosis, as evidenced by increased Fe²⁺ content, elevated MDA and ROS levels, and downregulation of GPX4 and FSP1 proteins [1]. In vivo, CVB-D demonstrated excellent anticancer effects in HCC xenograft-bearing C-NKG mice [1].

Hepatocellular Carcinoma Ferroptosis Anticancer Natural Product

Cyclovirobuxine D: Optimal Research and Procurement Scenarios Based on Quantitative Differentiation


Antiarrhythmic Drug Discovery and Cardiac Electrophysiology Research

Given its amiodarone-like antiarrhythmic efficacy with distinct Vmax modulation characteristics, CVB-D is ideally suited for studies investigating natural product alternatives to class III antiarrhythmics. Its quantifiable IC₅₀ for hERG (19.7 μM) and concentration-dependent effects on APD/ERP provide defined benchmarks for cardiac safety pharmacology and mechanism-of-action studies [1].

Heart Failure Combination Therapy and Pharmacokinetic Interaction Studies

The clinical evidence demonstrating a 45.5% prominating effect when CVB-D is combined with digoxin, without altering digoxin serum concentrations, makes this compound uniquely valuable for research on adjunctive heart failure therapies and natural product-drug interaction studies [1][2].

Ion Channel Pharmacology and Analgesic Drug Repurposing

CVB-D's selective inhibition of Cav2.2/Cav3.2 channels, coupled with negligible activity against other nociceptive ion channels (Nav1.7, Nav1.8, TRPV1, etc.), positions it as a clean molecular probe for dissecting calcium channel contributions to pain signaling and as a repurposing candidate for inflammatory and neuropathic pain [1].

Ferroptosis-Inducing Anticancer Lead Optimization

The time-dependent cytotoxicity of CVB-D against HCC cells (IC₅₀ 65-96 μM) and its demonstrated ferroptosis induction mechanism provide a quantifiable starting point for medicinal chemistry optimization aimed at improving potency and selectivity for ferroptosis-targeted cancer therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclovirobuxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.